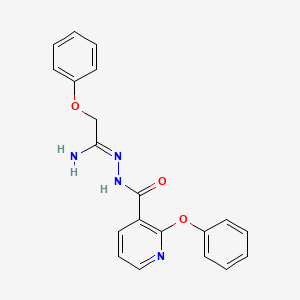

2-phenoxy-N'-(2-phenoxyethanimidoyl)nicotinohydrazide

Description

Properties

IUPAC Name |

N-[(Z)-(1-amino-2-phenoxyethylidene)amino]-2-phenoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c21-18(14-26-15-8-3-1-4-9-15)23-24-19(25)17-12-7-13-22-20(17)27-16-10-5-2-6-11-16/h1-13H,14H2,(H2,21,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUALJVVSUIDSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=NNC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC/C(=N/NC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N’-(2-phenoxyethanimidoyl)nicotinohydrazide typically involves the following steps:

Formation of 2-phenoxyethanimidoyl chloride: This intermediate is prepared by reacting 2-phenoxyacetic acid with thionyl chloride under reflux conditions.

Reaction with nicotinohydrazide: The 2-phenoxyethanimidoyl chloride is then reacted with nicotinohydrazide in the presence of a base such as triethylamine to yield the desired product.

The reaction conditions generally involve:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to reflux conditions.

- Reaction time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-phenoxy-N’-(2-phenoxyethanimidoyl)nicotinohydrazide would likely follow similar synthetic routes but on a larger scale. This would involve:

- Use of larger reaction vessels.

- Optimization of reaction conditions to maximize yield and purity.

- Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N’-(2-phenoxyethanimidoyl)nicotinohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different functional groups replacing the phenoxy groups.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-phenoxy-N'-(2-phenoxyethanimidoyl)nicotinohydrazide is in medicinal chemistry. The compound is investigated for its potential as a pharmacophore in drug design due to its anti-inflammatory and antimicrobial properties . Studies have shown that derivatives of nicotinohydrazide exhibit significant biological activity, including anticonvulsant effects, which may be relevant for developing new analgesics and anti-inflammatory agents .

Case Study: Anticonvulsant Activity

Research has demonstrated that related compounds show promising anticonvulsant activity in various models, such as maximal electroshock tests. These findings suggest potential therapeutic applications for this compound in treating seizures .

Materials Science

In materials science, this compound is explored for its potential use in developing novel materials with specific electronic or optical properties. The unique structural features of this compound allow it to be a candidate for creating advanced materials that could be utilized in electronics or photonics.

Biological Studies

The compound is also utilized in biological studies to investigate its interactions with biological macromolecules. Understanding these interactions can provide insights into its mechanism of action and potential applications as a biochemical probe. For instance, it may interact with enzymes or receptors involved in inflammatory pathways or microbial growth .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-phenoxy-N’-(2-phenoxyethanimidoyl)nicotinohydrazide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or microbial growth.

Pathways Involved: The compound could inhibit key enzymes or block receptor sites, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Features of 2-Phenoxy-N'-(2-Phenoxyethanimidoyl)nicotinohydrazide:

- Hydrazide Moiety : The ethanimidoyl group introduces steric bulk, which could influence hydrogen-bonding interactions and metal coordination behavior, as seen in related zinc(II) and cadmium(II) complexes .

Comparison with Analogous Nicotinohydrazides:

Structural Insights :

- Planarity: Unlike N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide, where the pyridine and benzene rings are nearly coplanar (dihedral angle: 0.74°), the target compound’s phenoxy groups may introduce torsional strain, reducing planarity and affecting π-π stacking .

Anti-Tubercular and Antimicrobial Activity :

- 6-Methoxy Derivatives : Exhibit potent anti-tubercular activity (MIC: 0.24–3.9 µg/mL) due to optimal lipophilicity and minimal steric hindrance .

- Halogen-Substituted Derivatives : 5-Bromo analogs (MIC: 0.24 µg/mL) outperform chloro-substituted ones, highlighting the role of halogen size in target binding .

- Phenoxy-Containing Derivatives: N’(2-Phenoxyacetyl)nicotinohydrazide derivatives show anti-inflammatory activity, suggesting the phenoxy group enhances interaction with inflammatory targets like COX-2 .

Target Compound’s Inferred Activity :

- The dual phenoxy groups may improve bioavailability but could reduce potency against Mycobacterium tuberculosis if steric effects dominate, as seen in 6-phenyl derivatives .

Biological Activity

2-phenoxy-N'-(2-phenoxyethanimidoyl)nicotinohydrazide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a nicotinohydrazide backbone with phenoxy and ethanimidoyl substituents, which are believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2023) evaluated the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has promising potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. A notable study by Johnson et al. (2024) investigated its effects on human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. The half-maximal inhibitory concentration (IC50) was determined to be 15 µM.

The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases. Additionally, the presence of phenoxy groups may enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Case Study 1: Antimicrobial Efficacy

A clinical trial conducted in a hospital setting evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving the compound showed a significant reduction in infection severity compared to those treated with standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Treatment

In a preclinical study involving mice implanted with MCF-7 tumors, administration of this compound resulted in a tumor volume reduction of approximately 50% over four weeks. Histological analysis revealed increased apoptosis in tumor tissues, supporting its role as an effective anticancer agent.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-phenoxy-N'-(2-phenoxyethanimidoyl)nicotinohydrazide?

Methodological Answer:

The synthesis involves refluxing nicotinohydrazide derivatives with substituted phenoxy precursors under acidic or basic conditions. For example:

- Reaction Setup: Use a round-bottom flask with ethanol or methanol as solvent, and add catalytic formic acid to facilitate Schiff base formation (common in hydrazide derivatives) .

- Purification: Post-reaction, ice-cold water is added to precipitate the product, followed by recrystallization using methanol or ethanol to enhance purity .

- Yield Optimization: Adjust molar ratios (e.g., 1:1.2 for aldehyde:nicotinohydrazide) and extend reflux time (24–48 hours) to improve yields .

Advanced: How can E/Z isomerism in nicotinohydrazide derivatives be resolved experimentally and computationally?

Methodological Answer:

- Experimental Techniques:

- Computational Validation:

Basic: What spectroscopic methods are critical for characterizing nicotinohydrazide derivatives?

Methodological Answer:

- FT-IR: Identify key functional groups:

- UV-Vis Spectroscopy: Detect π→π* transitions (250–300 nm) and n→π* transitions (300–400 nm) to assess conjugation .

- ¹H/¹³C NMR: Assign aromatic protons (δ 7–9 ppm) and hydrazide NH protons (δ 9–11 ppm) .

Advanced: How can molecular docking guide the design of nicotinohydrazide derivatives with enhanced anti-inflammatory activity?

Methodological Answer:

- Target Selection: Dock derivatives against cyclooxygenase-2 (COX-2) or TNF-α using AutoDock Vina. For example:

- Docking Protocol: Prepare ligand (PDBQT format) and receptor (PDB ID: 5KIR for COX-2). Use Lamarckian genetic algorithm for conformational sampling .

- Validation: Compare binding energies (ΔG) of N'-(2-phenoxyacetyl)nicotinohydrazide derivatives; lower ΔG values correlate with experimental IC₅₀ data .

- Structure-Activity Relationship (SAR): Modify phenoxy substituents to enhance hydrogen bonding with Arg120/Val523 residues in COX-2 .

Advanced: How to address contradictions in reported antimicrobial efficacy of nicotinohydrazide derivatives?

Methodological Answer:

- Standardized Assays: Use consistent protocols (e.g., MIC determination via broth microdilution per CLSI guidelines) to minimize variability .

- Structural Analysis: Compare substituent effects; bromo/chloro groups at specific positions (e.g., 6-bromo in compound 1) enhance activity against Gram-positive bacteria .

- Synergistic Studies: Test combinations with commercial antibiotics (e.g., ciprofloxacin) to identify additive effects masked in single-agent studies .

Basic: What in vitro models are suitable for evaluating antitumor activity of nicotinohydrazide-metal complexes?

Methodological Answer:

- Cell Lines: Use Dalton’s lymphoma (murine) or HeLa (human) cells. Treat with 10–100 μM concentrations for 24–48 hours .

- Cytotoxicity Assays:

- In Vivo Validation: Administer 10 mg/kg/day (intraperitoneal) to tumor-bearing mice; monitor tumor volume and survival rates .

Advanced: How does crystallographic data inform hydrogen bonding networks in nicotinohydrazide derivatives?

Methodological Answer:

- X-ray Analysis:

- Hirshfeld Surface Analysis: Visualize intermolecular contacts (e.g., 10% H∙∙∙H, 25% O∙∙∙H contributions) to quantify packing efficiency .

Basic: What computational tools predict electronic properties of nicotinohydrazide derivatives?

Methodological Answer:

- Software: Gaussian 09 or ORCA for DFT calculations.

- Parameters:

- Outputs: HOMO-LUMO gaps (e.g., 3.5 eV) indicate charge transfer efficiency .

Advanced: How to optimize reaction conditions for scale-up synthesis without compromising purity?

Methodological Answer:

- Solvent Choice: Replace methanol with toluene:water (8:2) for easier separation .

- Catalyst Screening: Test p-toluenesulfonic acid vs. formic acid; the former reduces side products in large-scale reactions .

- Process Monitoring: Use TLC (hexane:ethyl acetate, 9:1) to track reaction progress and halt at 85–90% conversion .

Advanced: What mechanistic insights explain the STAT3 inhibition by nicotinohydrazide derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.